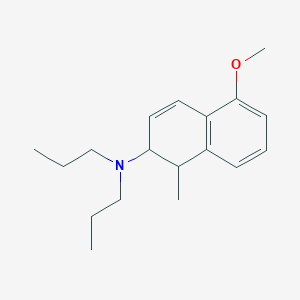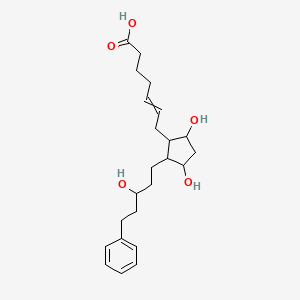![molecular formula C31H57N2O6S+ B10795415 Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate](/img/structure/B10795415.png)
Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate is a synthetic organic compound with unique structural and functional properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate involves multiple steps:
Formation of the Thiazolium Ring: : Starting with a suitable thiazole precursor, the thiazolium ion is formed through alkylation using a suitable alkyl halide under basic conditions.
Preparation of the Intermediate Compound: : An intermediate compound is synthesized by reacting the thiazolium ring with a hydroxybutyl derivative. This reaction is typically carried out in a polar solvent at elevated temperatures.
Esterification Reaction: : The intermediate is then subjected to esterification with methyl chloroformate in the presence of a base to form the carbonate ester linkage.
Coupling with Octadecyl Isocyanate: : Finally, the long octadecyl chain is introduced through a reaction with octadecyl isocyanate under anhydrous conditions, forming the final compound.
Industrial Production Methods
On an industrial scale, the production process must be optimized for yield, safety, and cost-effectiveness. Typically, a continuous flow reactor is employed to enhance reaction efficiency and product purity. Careful control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Solvent recycling and waste minimization are also integral parts of industrial synthesis to ensure environmental sustainability.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation at the thiazolium ring, leading to the formation of sulfoxides or sulfones under oxidative conditions.
Reduction: : Reduction reactions can convert the thiazolium ring into a thiazolidine ring, altering the electronic and steric properties of the molecule.
Substitution: : Nucleophilic substitution reactions can occur at the thiazolium ring or the carbonate ester linkage, resulting in structural modifications.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and peracids. Reactions are typically carried out in polar solvents at room temperature.
Reduction: : Reducing agents like lithium aluminum hydride and sodium borohydride are used in aprotic solvents under inert atmospheres.
Substitution: : Nucleophiles such as thiols, amines, or alkoxides react under basic or neutral conditions, often in aprotic solvents.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield thiazole sulfoxides, while reduction could produce thiazolidines. Substitution reactions can introduce various functional groups, enhancing the compound's versatility.
科学的研究の応用
Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate has a wide range of scientific research applications:
Chemistry: : Used as a precursor for synthesizing complex molecules and materials with unique properties.
Biology: : Investigated for its potential as a bioactive molecule, influencing cellular processes and signaling pathways.
Medicine: : Studied for its possible therapeutic effects, such as anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: : Applied in the development of advanced materials, including surfactants, coatings, and lubricants.
作用機序
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:
Molecular Targets: : The thiazolium ion interacts with nucleophilic sites in biological molecules, affecting enzyme activity and protein function.
Pathways Involved: : It influences signaling pathways related to oxidative stress, inflammation, and cell proliferation.
類似化合物との比較
Similar Compounds
Methyl [1-(hexadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate
Methyl [1-(dodecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate
Uniqueness
Compared to its analogs, Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate possesses a longer octadecyl chain, enhancing its hydrophobic character and membrane interactions. This structural distinction results in unique physicochemical properties, making it suitable for specialized applications in various fields.
There you have it! Do you feel informed and inspired, or maybe just curious about something new?
特性
分子式 |
C31H57N2O6S+ |
|---|---|
分子量 |
585.9 g/mol |
IUPAC名 |
methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate |
InChI |
InChI=1S/C31H56N2O6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-32-30(34)38-27-29(39-31(35)36-2)26-37-24-20-19-22-33-23-25-40-28-33/h23,25,28-29H,3-22,24,26-27H2,1-2H3/p+1 |
InChIキー |
IJVVLBWSYSTOTP-UHFFFAOYSA-O |
正規SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(COCCCC[N+]1=CSC=C1)OC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate;iodide](/img/structure/B10795334.png)
![[(1S,2S,6S,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate](/img/structure/B10795351.png)
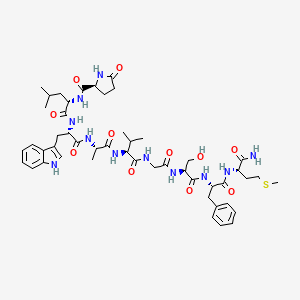
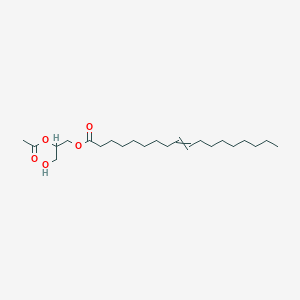
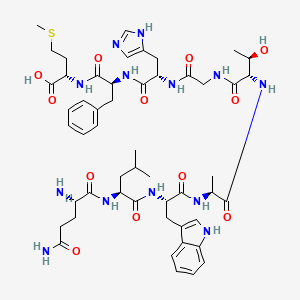
![(4aS,7aR,12bS)-4a,9-dihydroxy-3-methylspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B10795374.png)
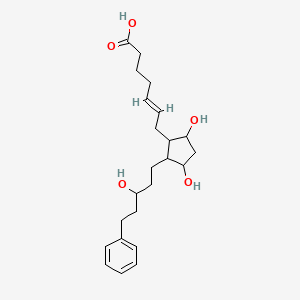
![cyclo[DL-N(Me)Ala-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe]](/img/structure/B10795392.png)

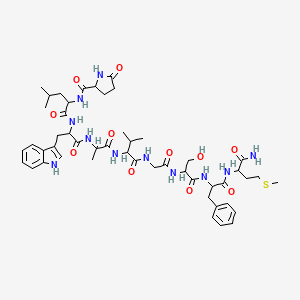
![4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B10795405.png)
